For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential applications of 2-(6-Bromopyridin-2-yl)ethanol. The information is intended for professionals in the fields of chemical research and drug development.
Core Chemical Properties
2-(6-Bromopyridin-2-yl)ethanol is a heterocyclic building block belonging to the pyridine class of compounds.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an ethanol group at the 2-position. This compound is recognized as a valuable intermediate in synthetic chemistry, particularly as a protein degrader building block.[2]
Quantitative Data Summary
The fundamental chemical and physical properties of 2-(6-Bromopyridin-2-yl)ethanol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 955370-07-7 | [2][3][4] |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Physical State | Solid | [1] |
| Boiling Point | 292.0 ± 25.0 °C (Predicted) | [5] |
| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 14.37 ± 0.10 (Predicted) | [5] |
| Purity | Available in ≥97% and ≥98% | [2][3] |
| Storage | Inert atmosphere, Room Temperature, Away from light | [3][5] |
Synthesis and Purification
The synthesis of 2-(6-Bromopyridin-2-yl)ethanol typically involves the modification of a pre-existing pyridine ring. A known synthetic route utilizes 2-bromo-6-methylpyridine as a starting material.[5][6]
General Synthesis Workflow
The logical flow from starting materials to the final purified product is outlined below. This process involves the initial chemical reaction followed by a series of work-up and purification steps.
Caption: General workflow for the synthesis and purification of 2-(6-Bromopyridin-2-yl)ethanol.
Experimental Protocols
Synthesis from 2-Bromo-6-methylpyridine
Purification by Column Chromatography
Flash column chromatography is a standard and effective method for purifying 2-(6-Bromopyridin-2-yl)ethanol from the crude reaction mixture.[7]
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Sample Preparation : After an initial aqueous work-up to remove inorganic salts and highly polar impurities, the crude product is concentrated under reduced pressure. The resulting residue is then adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal volume of the eluent for wet loading.[7]
-
Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexanes.
-
Elution : The loaded sample is eluted from the column using a solvent gradient, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[7]
-
Fraction Collection : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation : The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 2-(6-Bromopyridin-2-yl)ethanol.[7]
Reactivity and Applications in Drug Discovery
The chemical structure of 2-(6-Bromopyridin-2-yl)ethanol makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary alcohol can be readily converted into other functional groups such as esters, ethers, aldehydes, or azides.
Role in Medicinal Chemistry
This compound serves as a key building block in the development of novel therapeutics. A notable application is its use in the preparation of 2,6-diaminopyridine derivatives, which are being investigated for the treatment of diseases associated with amyloid or amyloid-like proteins, particularly ocular diseases.[5] This highlights its potential in the field of neurodegenerative and ophthalmological drug discovery.
Caption: Application pathway of 2-(6-Bromopyridin-2-yl)ethanol in drug discovery.
Safety and Handling
Appropriate safety precautions must be observed when handling 2-(6-Bromopyridin-2-yl)ethanol. It is classified as an irritant.[5]
General Handling Precautions:
-
Use only under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing mist, vapors, or spray.[8]
-
Avoid contact with skin and eyes.[8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[8]
Incompatibilities:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides[8]
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(6-bromopyridin-2-yl)ethanol, CasNo.955370-07-7 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-(6-bromopyridin-2-yl)ethanol CAS#: 955370-07-7 [amp.chemicalbook.com]
- 6. 2-(6-溴吡啶-2-基)乙醇_密度_沸点_分子量_CAS号【955370-07-7】_化源网 [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]

